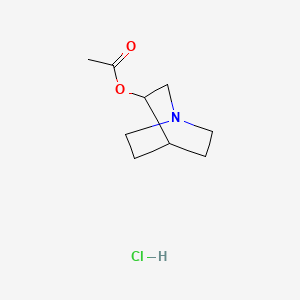
Aceclidinhydrochlorid
Übersicht
Beschreibung
Aceclidinhydrochlorid ist ein parasympathomimetisches Miotikum, das hauptsächlich zur Behandlung von Engwinkelglaukom eingesetzt wird. Es wirkt als Agonist des muskarinischen Acetylcholinrezeptors, der zur Senkung des Augeninnendrucks beiträgt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch die Acetylierung von Quinuclidin synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Essigsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von this compound ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Aceclidinhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Agonist des muskarinischen Acetylcholinrezeptors wirkt. Es bindet an diese Rezeptoren und imitiert die Wirkung von Acetylcholin, was zur Kontraktion des Irissphinktermuskels und einer anschließenden Senkung des Augeninnendrucks führt . Dieser Mechanismus ist besonders nützlich bei der Behandlung von Glaukom .
Wirkmechanismus
Target of Action
Aceclidine hydrochloride primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Aceclidine hydrochloride acts as an agonist at muscarinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine.
Biochemical Pathways
More research is needed to fully elucidate these pathways .
Result of Action
Aceclidine hydrochloride decreases intraocular pressure . This makes it useful in the treatment of conditions like open-angle glaucoma . Side effects can include increased salivation and bradycardia (slow heart rate) when used in excessive doses .
Biochemische Analyse
Biochemical Properties
Aceclidine hydrochloride plays a significant role in biochemical reactions by interacting with muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors that mediate various physiological responses. Aceclidine hydrochloride binds to these receptors, mimicking the action of acetylcholine, and activates the downstream signaling pathways. This interaction leads to the contraction of the iris sphincter muscle, resulting in miosis (pupil constriction) .
Cellular Effects
Aceclidine hydrochloride influences various cellular processes, particularly in ocular tissues. It affects cell signaling pathways by activating mAChRs, which in turn modulate intracellular calcium levels and other second messengers. This activation can lead to changes in gene expression and cellular metabolism. In ocular cells, aceclidine hydrochloride reduces intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork .
Molecular Mechanism
At the molecular level, aceclidine hydrochloride exerts its effects by binding to mAChRs. This binding triggers a conformational change in the receptor, activating the associated G proteins. The activated G proteins then modulate various downstream effectors, such as phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels, resulting in muscle contraction and other physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aceclidine hydrochloride can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to receptor desensitization. In vitro studies have shown that aceclidine hydrochloride can maintain its activity for several hours, but long-term effects may include receptor downregulation and reduced responsiveness .
Dosage Effects in Animal Models
The effects of aceclidine hydrochloride in animal models vary with dosage. At low doses, it effectively reduces intraocular pressure without significant adverse effects. At higher doses, aceclidine hydrochloride can cause systemic side effects such as increased salivation and bradycardia. Toxic effects may also be observed at very high doses, including severe cardiovascular and respiratory depression .
Metabolic Pathways
Aceclidine hydrochloride is metabolized primarily through deacetylation. The resulting metabolites are further processed by various enzymes, including cytochrome P450 enzymes. These metabolic pathways ensure the elimination of the compound from the body, preventing accumulation and potential toxicity .
Transport and Distribution
Within cells and tissues, aceclidine hydrochloride is transported and distributed via passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in ocular tissues, where it exerts its therapeutic effects .
Subcellular Localization
Aceclidine hydrochloride is primarily localized in the cytoplasm and at the plasma membrane, where mAChRs are located. Its activity is influenced by its ability to reach these receptors and bind to them effectively. Post-translational modifications and targeting signals may also play a role in directing aceclidine hydrochloride to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aceclidine Hydrochloride can be synthesized through the acetylation of quinuclidine. The reaction involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Aceclidine Hydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Aceclidinhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Diese Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Acetoxygruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile wie Hydroxidionen oder Amine können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pilocarpin: Ein weiterer Agonist des muskarinischen Acetylcholinrezeptors, der zur Behandlung von Glaukom eingesetzt wird.
Carbachol: Ein cholinerger Agonist mit ähnlichen Anwendungen in der Ophthalmologie.
Talsaclidin: Eine Verbindung mit einer ähnlichen Struktur und einem ähnlichen pharmakologischen Profil.
Einzigartigkeit
Aceclidinhydrochlorid ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, den Augeninnendruck effektiv zu senken, mit minimalen Nebenwirkungen im Vergleich zu anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSARSTZGNKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976587 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-70-2 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6109-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006109702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinuclidin-3-yl acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B22O325Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)



![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)


![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)


